molecular formula C9H13Cl2N B1455296 (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride CAS No. 1448902-18-8

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

Cat. No.: B1455296
CAS No.: 1448902-18-8
M. Wt: 206.11 g/mol
InChI Key: GGFMDYMEAQPNPZ-SBSPUUFOSA-N
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Description

®-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a chiral amine compound with a chlorophenyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chlorophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-1-(4-Chlorophenyl)propan-1-amine.

    Chlorination: The chlorination of the phenyl ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Amine Formation: The amine group is introduced through reductive amination, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-(4-Chlorophenyl)propan-1-amine hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors for efficient heat and mass transfer.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing crystallization and filtration techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chlorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

®-1-(4-Chlorophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-Chlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence neurotransmitter pathways, affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride
  • 1-(4-Chlorophenyl)-2-propanamine hydrochloride
  • 1-(4-Chlorophenyl)-3-propanamine hydrochloride

Uniqueness

®-1-(4-Chlorophenyl)propan-1-amine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions.

This detailed article provides a comprehensive overview of ®-1-(4-Chlorophenyl)propan-1-amine hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R)-1-(4-chlorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFMDYMEAQPNPZ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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